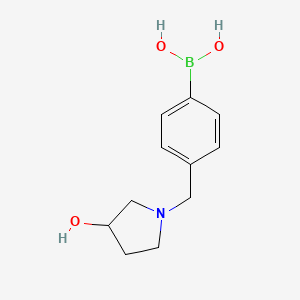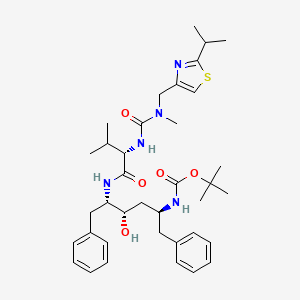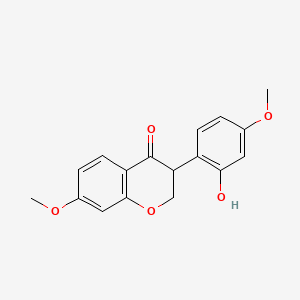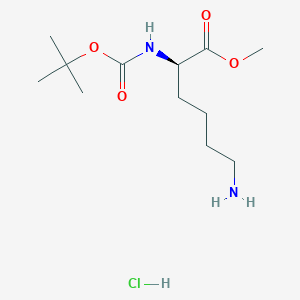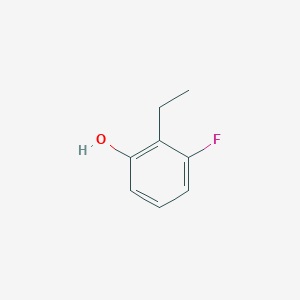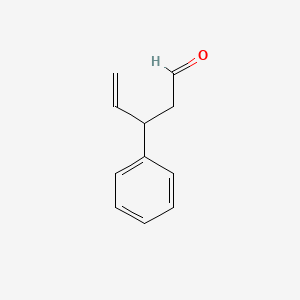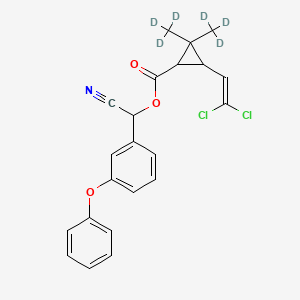
Inulinase
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inulinase is an enzyme that belongs to the hydrolase class, specifically glycosylases, which hydrolyze glycosidic bonds. It catalyzes the hydrolysis of inulin, a polysaccharide composed of fructose units, into fructose and fructooligosaccharides. This compound is widely used in the food industry for the production of high-fructose syrups and inulooligosaccharides, which are low-calorie sweeteners and prebiotics .
準備方法
Synthetic Routes and Reaction Conditions: Inulinase can be produced through microbial fermentation using various microorganisms such as fungi, bacteria, and yeasts. The production process involves the cultivation of these microorganisms in a suitable medium containing inulin as the substrate. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize enzyme yield .
Industrial Production Methods: Industrial production of this compound typically involves solid-state fermentation or submerged fermentation. Solid-state fermentation uses solid substrates like wheat bran, soy bran, and oat bran, while submerged fermentation uses liquid media. The enzyme is then extracted, purified, and concentrated for commercial use .
化学反応の分析
Types of Reactions: Inulinase primarily catalyzes the hydrolysis of inulin into fructose and fructooligosaccharides. This reaction involves the cleavage of β-2,1-glycosidic bonds in inulin .
Common Reagents and Conditions: The hydrolysis reaction requires water and is typically carried out at an optimum temperature range of 40-80 degrees Celsius and a pH range of 4.0-6.0. The reaction can be enhanced by using recombinant inulinases, which offer higher activity and stability .
Major Products: The major products of inulin hydrolysis by this compound are fructose and fructooligosaccharides. These products are widely used in the food industry as sweeteners and prebiotics .
科学的研究の応用
Inulinase has a wide range of applications in scientific research and industry:
Food Industry: Used for the production of high-fructose syrups and inulooligosaccharides, which are used as sweeteners and prebiotics.
Biofuel Production: this compound is used in the production of bioethanol from inulin-containing biomass.
Pharmaceutical Industry: this compound-derived fructooligosaccharides are used as prebiotics to promote gut health and treat bowel diseases.
Biotechnology: this compound is used in the production of single-cell oil and single-cell protein from inulin.
作用機序
Inulinase catalyzes the hydrolysis of inulin by breaking the β-2,1-glycosidic bonds between fructose units. This reaction occurs with the assistance of water and results in the formation of fructose and fructooligosaccharides. The enzyme’s active site binds to the inulin substrate, facilitating the cleavage of the glycosidic bond .
類似化合物との比較
Inulinase is unique in its ability to specifically hydrolyze inulin into fructose and fructooligosaccharides. Similar enzymes include:
Invertase: Hydrolyzes sucrose into glucose and fructose.
Amylase: Hydrolyzes starch into maltose and glucose.
Cellulase: Hydrolyzes cellulose into glucose.
This compound stands out due to its specificity for inulin and its applications in producing high-fructose syrups and prebiotics .
特性
CAS番号 |
9025-67-6 |
|---|---|
分子式 |
C51H69FeN6O9 |
分子量 |
966.0 g/mol |
IUPAC名 |
1-[4-(dimethylamino)phenyl]-7-hydroxy-2,4-dimethyl-7-(oxidoamino)hepta-3,5-dien-1-one;iron(3+) |
InChI |
InChI=1S/3C17H23N2O3.Fe/c3*1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4;/h3*5-11,13,16,18,20H,1-4H3;/q3*-1;+3 |
InChIキー |
QHDCXTJBKHLQDX-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.CC(C=C(C)C=CC(N[O-])O)C(=O)C1=CC=C(C=C1)N(C)C.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-1-[(2Z)-2-(nitromethylidene)-1,3-thiazinan-3-yl]ethanone](/img/structure/B15287346.png)
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
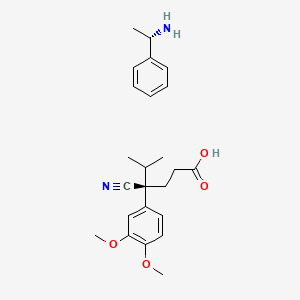
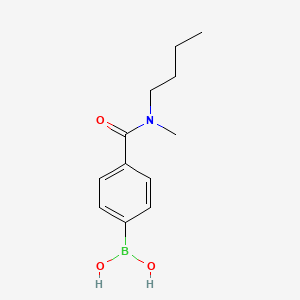
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
